8-Iodoquinoline-4-carboxylic acid
Beschreibung
8-Iodoquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by an iodine substituent at the 8-position and a carboxylic acid group at the 4-position of the quinoline scaffold. Its synthesis likely parallels methods for related compounds, such as decarboxylation or halogenation of precursor quinoline derivatives .
Eigenschaften
Molekularformel |
C10H6INO2 |
|---|---|
Molekulargewicht |
299.06 g/mol |
IUPAC-Name |
8-iodoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
InChI-Schlüssel |
MVRJOAHCROTEFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)I)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of a one-pot, three-component reaction with trifluoroacetic acid as a catalyst under acidic conditions. The starting materials typically include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures.
Industrial Production Methods
Industrial production of 8-Iodoquinoline-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives or reduced to form corresponding alcohols.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or alkaline media.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 2-substituted quinoline-4-carboxylic acids and their corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
8-Iodoquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial activity against various pathogens, including S. epidermidis, K. pneumoniae, and C.
Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.
Industry: Employed in the production of commercial antioxidants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atom and carboxylic acid group play crucial roles in its biological activity. For example, the compound can inhibit microbial adhesion, which is the initial stage of biofilm development . Additionally, its quinoline ring structure allows it to interact with various enzymes and receptors, potentially leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Iodo vs. Hydroxy : The iodine atom’s larger size and lower electronegativity compared to hydroxyl may reduce solubility in aqueous media but enhance lipophilicity and halogen-bonding capabilities.
- Iodo vs.
- Amino Substituents: The amino group in 5-amino-isoquinoline-8-carboxylic acid introduces basicity and additional hydrogen-bonding sites, which could enhance binding to biological targets .
Positional Isomerism: Carboxylic Acid Group Placement
The position of the carboxylic acid group alters molecular interactions and reactivity:
Key Observations :
- Quinoline vs. Isoquinoline: Isoquinoline derivatives (e.g., isoquinoline-8-carboxylic acid) exhibit different electronic properties due to the nitrogen atom’s position, influencing binding affinity in medicinal contexts .
- Position 4 vs. 8: A carboxylic acid at position 4 (quinoline) may engage in stronger intramolecular hydrogen bonding compared to position 8, affecting crystal packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
